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molecular formula C9H10ClNO4 B7937748 1-Chloro-2-(2-methoxyethoxy)-4-nitrobenzene

1-Chloro-2-(2-methoxyethoxy)-4-nitrobenzene

Cat. No. B7937748
M. Wt: 231.63 g/mol
InChI Key: MXHHZWZRZRTDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07531553B2

Procedure details

To a solution of 5-nitro-2-chlorophenol (1.0 g, 5.8 mmol) and 2-methyloxychloroethane (2.6 mL, 28.8 mmol) in DMF (20 mL) was added K2CO3 (2.4 g, 17.4 mmol). The suspension was stirred at 80° C. for 18 h. After cooling, the mixture was filtered, the salts washed with EtOAc and the solvents removed under vacuum. The residue was dissolved in EtOAc and washed twice with NaOH (1 N) and once with H2O. The EtOAc layer was dried over MgSO4 and concentrated under vacuum. The crude was purified on silica gel using a Hexanes/EtOAc gradient (100/0 to 50/50) to give 1-chloro-2-(2-methoxy-ethoxy)-4-nitro-benzene.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.6 mL
Type
reactant
Reaction Step One
Name
Quantity
2.4 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([Cl:11])=[C:8]([OH:10])[CH:9]=1)([O-:3])=[O:2].[CH3:12][O:13][CH2:14][CH2:15]Cl.C([O-])([O-])=O.[K+].[K+]>CN(C=O)C>[Cl:11][C:7]1[CH:6]=[CH:5][C:4]([N+:1]([O-:3])=[O:2])=[CH:9][C:8]=1[O:10][CH2:15][CH2:14][O:13][CH3:12] |f:2.3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC(=C(C1)O)Cl
Name
Quantity
2.6 mL
Type
reactant
Smiles
COCCCl
Name
Quantity
2.4 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
The suspension was stirred at 80° C. for 18 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the mixture was filtered
WASH
Type
WASH
Details
the salts washed with EtOAc
CUSTOM
Type
CUSTOM
Details
the solvents removed under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in EtOAc
WASH
Type
WASH
Details
washed twice with NaOH (1 N) and once with H2O
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The EtOAc layer was dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The crude was purified on silica gel using a Hexanes/EtOAc gradient (100/0 to 50/50)

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=C(C=C(C=C1)[N+](=O)[O-])OCCOC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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